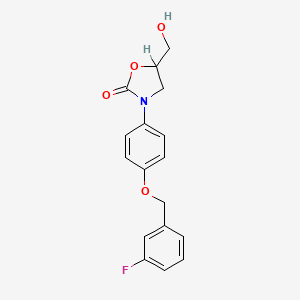

3-(4-((3-Fluorophenyl)methoxy)phenyl)-5-(hydroxymethyl)-2-oxazolidinone

Description

3-(4-((3-Fluorophenyl)methoxy)phenyl)-5-(hydroxymethyl)-2-oxazolidinone is an oxazolidinone derivative characterized by a 3-fluorophenylmethoxy group attached to the para position of a phenyl ring and a hydroxymethyl substituent on the oxazolidinone core. Oxazolidinones are heterocyclic compounds known for their diverse biological activities, including antimicrobial and enzyme inhibitory properties.

Properties

CAS No. |

64590-38-1 |

|---|---|

Molecular Formula |

C17H16FNO4 |

Molecular Weight |

317.31 g/mol |

IUPAC Name |

3-[4-[(3-fluorophenyl)methoxy]phenyl]-5-(hydroxymethyl)-1,3-oxazolidin-2-one |

InChI |

InChI=1S/C17H16FNO4/c18-13-3-1-2-12(8-13)11-22-15-6-4-14(5-7-15)19-9-16(10-20)23-17(19)21/h1-8,16,20H,9-11H2 |

InChI Key |

ABZDCVKPLOFEIL-UHFFFAOYSA-N |

Canonical SMILES |

C1C(OC(=O)N1C2=CC=C(C=C2)OCC3=CC(=CC=C3)F)CO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-((3-Fluorophenyl)methoxy)phenyl)-5-(hydroxymethyl)-2-oxazolidinone typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

Formation of the Fluorophenyl Intermediate: The synthesis begins with the preparation of the 3-fluorophenylmethanol intermediate through a nucleophilic substitution reaction.

Methoxylation: The intermediate is then reacted with 4-hydroxybenzaldehyde under basic conditions to form the methoxyphenyl derivative.

Cyclization: The final step involves the cyclization of the methoxyphenyl derivative with an appropriate amine to form the oxazolidinone ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-((3-Fluorophenyl)methoxy)phenyl)-5-(hydroxymethyl)-2-oxazolidinone can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

Reduction: The oxazolidinone ring can be reduced under specific conditions to form an amine derivative.

Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

Oxidation: Carboxylic acid derivatives.

Reduction: Amine derivatives.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

The compound 3-(4-((3-Fluorophenyl)methoxy)phenyl)-5-(hydroxymethyl)-2-oxazolidinone is a synthetic organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its properties, synthesis, and applications based on available research findings.

Physical Properties

- Density : 1.327 g/cm³ (predicted)

- Boiling Point : 482.7 °C (predicted)

- pKa : 14.05 (predicted)

Medicinal Chemistry

This compound has garnered interest in medicinal chemistry due to its structural features that may confer biological activity. The oxazolidinone moiety is known for its antibacterial properties, making this compound a candidate for further development as an antibiotic agent.

Antimicrobial Activity

Research has indicated that compounds containing oxazolidinone structures exhibit significant antimicrobial activity against various pathogens, including resistant strains. The presence of the fluorophenyl group may enhance the lipophilicity and membrane permeability of the compound, potentially improving its efficacy.

Case Studies

- Antibiotic Development : A study focused on the synthesis of oxazolidinones highlighted their effectiveness against Gram-positive bacteria, including strains resistant to traditional antibiotics. The incorporation of a fluorophenyl group was noted to improve interaction with bacterial ribosomes, enhancing antibacterial activity.

- Pharmacokinetics : Another investigation assessed the pharmacokinetic properties of similar oxazolidinones, demonstrating favorable absorption and distribution profiles in vivo. These findings suggest that modifications like those found in this compound could lead to improved therapeutic agents.

Other Applications

Beyond its potential as an antibiotic, this compound may also find applications in:

- Cancer Research : The structural characteristics could allow for exploration in targeting cancer cell lines.

- Biochemical Assays : Its unique properties may be utilized in developing assays for enzyme inhibition studies or as a probe in biological systems.

Mechanism of Action

The mechanism of action of 3-(4-((3-Fluorophenyl)methoxy)phenyl)-5-(hydroxymethyl)-2-oxazolidinone involves its interaction with specific molecular targets. The fluorophenyl and methoxyphenyl groups can interact with enzymes or receptors, leading to modulation of biological pathways. The oxazolidinone ring can enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Structural Analogues in the Oxazolidinone Class

MD 770222 (3-[4-(3-Cyanophenylmethoxy)phenyl]-5-(hydroxymethyl)-2-oxazolidinone)

- Key Differences: Replaces the 3-fluorophenyl group with a 3-cyanophenylmethoxy moiety.

- Biological Activity : Acts as a selective, reversible MAO-A inhibitor but is 7–8 times less potent than its parent compound, cimoxatone .

- Significance: Highlights the impact of electron-withdrawing substituents (cyano vs. fluoro) on enzyme affinity and metabolic stability.

MD 780236 (3-(4-[(3-Chlorophenyl)methoxy]phenyl)-5-[(methylamino)methyl]-2-oxazolidinone methanesulphonate)

- Key Differences: Substitutes fluoro with chloro and replaces hydroxymethyl with methylaminomethyl.

- Biological Activity: Selective irreversible inhibitor of MAO-B, demonstrating how halogen choice (Cl vs. F) and functional groups (methylamino vs. hydroxymethyl) alter enzyme selectivity (MAO-B vs. MAO-A) .

3-(3,4-Dimethylphenyl)-5-(hydroxymethyl)-2-oxazolidinone

- Key Differences : Features a 3,4-dimethylphenyl group instead of fluorophenylmethoxy.

- Synthetic Route : Synthesized via condensation of 3,4-dimethylbenzaldehyde with amines and carbonyl compounds, differing from the target compound’s fluorinated precursor .

Thiazolidinone and Imidazolidinone Analogues

Thiazolidinone Derivatives (e.g., 2-[(5Z)-5-[(4-Fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid)

- Key Differences: Replaces oxazolidinone with a thiazolidinone core and introduces a fluorophenylmethylidene group.

- Biological Activity : Exhibits enhanced activity compared to chloro-substituted analogs, underscoring fluorine’s role in improving target affinity .

3-(4-Fluorophenyl)-5-((3,4-dimethoxyphenyl)methylene)-2-thioxo-4-imidazolidinone

- Key Differences: Imidazolidinone core with a fluorophenyl group and dimethoxyphenyl substituents.

- Significance: Demonstrates how core heterocycle modifications (oxazolidinone vs. imidazolidinone) alter physicochemical properties and bioactivity .

Table 1: Substituent Impact on Enzyme Inhibition

Table 2: Halogen and Functional Group Comparisons

| Substituent | Electronic Effects | Lipophilicity (LogP) | Metabolic Stability |

|---|---|---|---|

| 3-Fluorophenylmethoxy | Moderate -I effect | High | Moderate |

| 3-Chlorophenylmethoxy | Strong -I effect | Higher than F | Lower (risk of Cl-related toxicity) |

| 3-Cyanophenylmethoxy | Strong -I, -M | Moderate | High (stable cyano group) |

| Hydroxymethyl | Polar, H-bonding | Low | High (resistant to oxidation) |

Biological Activity

3-(4-((3-Fluorophenyl)methoxy)phenyl)-5-(hydroxymethyl)-2-oxazolidinone is a synthetic compound belonging to the oxazolidinone class, which has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores its biological activity, synthesizing findings from various studies and data sources.

- Chemical Formula : C17H16FNO4

- Molecular Weight : 317.31 g/mol

- CAS Number : 64590-38-1

- Density : 1.327 g/cm³ (predicted)

- Boiling Point : 482.7 °C (predicted)

| Property | Value |

|---|---|

| Chemical Formula | C17H16FNO4 |

| Molecular Weight | 317.31 g/mol |

| CAS Number | 64590-38-1 |

| Density | 1.327 g/cm³ (predicted) |

| Boiling Point | 482.7 °C (predicted) |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including nucleophilic substitutions and cyclization processes. The detailed synthetic pathway remains proprietary in some literature but generally follows established methodologies for oxazolidinone derivatives.

Antimicrobial Activity

Research has indicated that oxazolidinones exhibit significant antimicrobial properties, particularly against Gram-positive bacteria. A study highlighted that derivatives similar to this compound showed promising results against strains like Staphylococcus aureus and Enterococcus faecium .

Anticancer Potential

The compound's structure suggests potential activity against various cancer cell lines. Preliminary studies have shown that oxazolidinones can inhibit protein synthesis in cancer cells, leading to apoptosis . The fluorinated phenyl group is believed to enhance the compound's lipophilicity, improving cellular uptake and bioactivity.

Case Studies

- Antibacterial Efficacy :

- Anticancer Activity :

The biological activity of this compound can be attributed to its ability to inhibit bacterial protein synthesis by binding to the ribosomal RNA of the bacterial ribosome, similar to other oxazolidinones like linezolid. This action prevents the formation of functional ribosomes, ultimately leading to bacterial cell death.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.